DMT Exhibits 3.1-Fold Higher 5-HT₂A Activation Potency Than Psilocin Despite Lower Binding Affinity
DMT activates the human 5-HT₂A receptor with an EC₅₀ of 0.076 ± 0.03 μM, representing 3.1-fold higher functional potency than psilocin (EC₅₀ = 0.721 ± 0.55 μM) [1]. Notably, this functional potency advantage exists despite DMT having approximately 4.8-fold lower binding affinity (Ki = 0.237 ± 0.04 μM) compared to psilocin (Ki = 0.049 ± 0.01 μM) at the same receptor, indicating higher intrinsic efficacy of DMT in Gq-mediated signaling [1]. Furthermore, DMT achieves a 5-HT₂A activation efficacy of 40 ± 11% maximum, compared to 16 ± 8% for psilocin—a 2.5-fold difference in maximal response capacity [1].
| Evidence Dimension | 5-HT₂A receptor functional activation potency and efficacy |
|---|---|
| Target Compound Data | EC₅₀ = 0.076 ± 0.03 μM; Efficacy = 40 ± 11% max |
| Comparator Or Baseline | Psilocin: EC₅₀ = 0.721 ± 0.55 μM; Efficacy = 16 ± 8% max |
| Quantified Difference | 3.1-fold higher potency (DMT); 2.5-fold higher efficacy (DMT) |
| Conditions | Human 5-HT₂A receptor expressed in HEK-293 cells; calcium flux assay |
Why This Matters
Researchers studying 5-HT₂A-mediated signaling must select DMT over psilocin when higher functional activation efficacy is required, as the two compounds are not functionally equivalent despite their structural similarity.
- [1] Rickli A, Moning OD, Hoener MC, Liechti ME. Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. Eur Neuropsychopharmacol. 2016;26(8):1327-1337. Data reproduced in: Ray TS. Psychedelics and the human receptorome. PLoS One. 2010;5(2):e9019 (Table 1: Receptor Interaction Profiles for LSD and Other Classic Serotonergic Hallucinogens at Human Receptors). View Source
